![molecular formula C14H30OSi B12608904 [(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane CAS No. 918437-13-5](/img/structure/B12608904.png)
[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane is an organosilicon compound characterized by the presence of a pent-3-en-1-yloxy group attached to a silicon atom, which is further bonded to three isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane typically involves the reaction of pent-3-en-1-ol with tri(propan-2-yl)silane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Pent-3-en-1-ol+Tri(propan-2-yl)silane→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The pent-3-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.
Applications De Recherche Scientifique
[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of [(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane involves its interaction with various molecular targets and pathways. The compound can form stable bonds with other molecules, leading to the formation of complex structures. These interactions are crucial for its applications in material science and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Propargyloxy)trimethylsilane
- (Propargyloxy)triMethylsilane
- tert-Butyldimethyl (2-propynyloxy)silane
Uniqueness
[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane is unique due to its specific structure, which imparts distinct chemical properties
Propriétés
Numéro CAS |
918437-13-5 |
|---|---|
Formule moléculaire |
C14H30OSi |
Poids moléculaire |
242.47 g/mol |
Nom IUPAC |
pent-3-enoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C14H30OSi/c1-8-9-10-11-15-16(12(2)3,13(4)5)14(6)7/h8-9,12-14H,10-11H2,1-7H3 |
Clé InChI |
YFBHLZQYALOIIH-UHFFFAOYSA-N |
SMILES canonique |
CC=CCCO[Si](C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


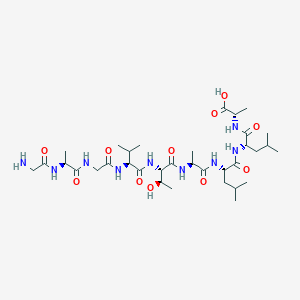
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12608833.png)

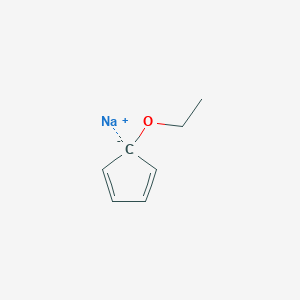

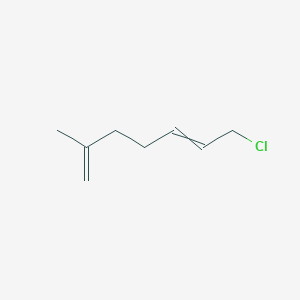
![2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12608878.png)
![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)
propanedinitrile](/img/structure/B12608889.png)
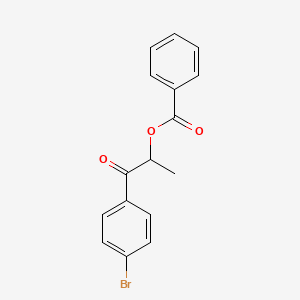
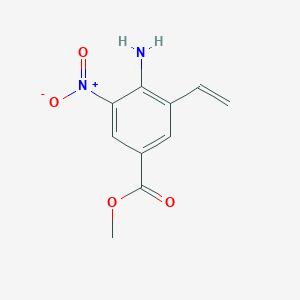
![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate](/img/structure/B12608908.png)
![[(3R)-piperidin-3-yl]methyl butanoate](/img/structure/B12608915.png)
